
Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is a complex organic compound featuring a guanidine core substituted with two pyridin-3-yl groups and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine typically involves the reaction of pyridin-3-yl-substituted guanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the guanidine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridin-3-yl groups can be reduced to form piperidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxoethyl)-1,3-di(pyridin-3-yl)guanidine.
Reduction: Formation of 2-(2-hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine.
Substitution: Formation of various substituted guanidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-2-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-4-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine
Uniqueness
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its isomers and analogs.
Propiedades
Número CAS |
63885-21-2 |
|---|---|
Fórmula molecular |
C13H15N5O |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine |
InChI |
InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18) |
Clave InChI |
LHLJUVWOOHKGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


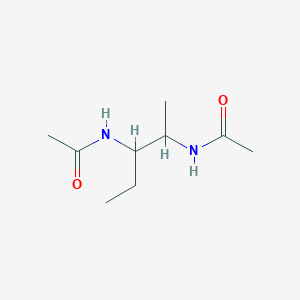
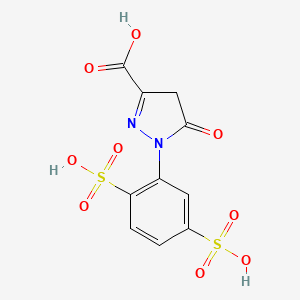

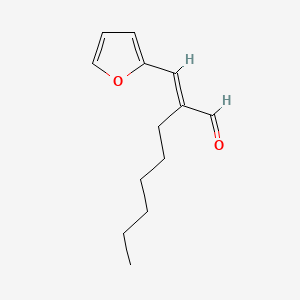
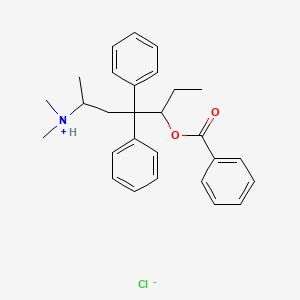

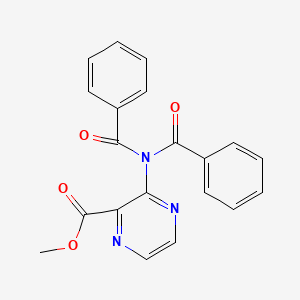



![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
